ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-PROPYL-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-PROPYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines elements of benzodioxole and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-PROPYL-3-THIOPHENECARBOXYLATE typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 5-propylthiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-PROPYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-PROPYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-PROPYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methyl-3-thiophenecarboxylate
Uniqueness
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-PROPYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of benzodioxole and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H19NO5S |
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Molecular Weight |
361.4g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO5S/c1-3-5-12-9-13(18(21)22-4-2)17(25-12)19-16(20)11-6-7-14-15(8-11)24-10-23-14/h6-9H,3-5,10H2,1-2H3,(H,19,20) |
InChI Key |
ASKVHNJNAAKSIX-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
Origin of Product |
United States |
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